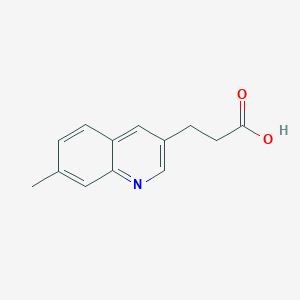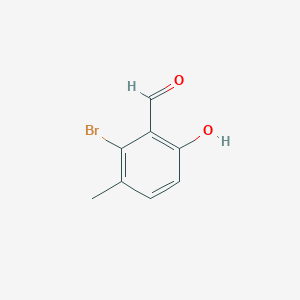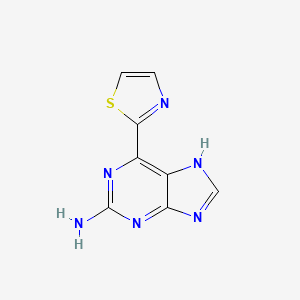
3-(7-Methylquinolin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Methylquinolin-3-yl)propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C13H13NO2, features a quinoline ring substituted with a methyl group at the 7th position and a propanoic acid group at the 3rd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methylquinolin-3-yl)propanoic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-(7-Methylquinolin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
3-(7-Methylquinolin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases like malaria and bacterial infections.
Industry: The compound is used in the development of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(7-Methylquinolin-3-yl)propanoic acid involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, these compounds can interact with cellular enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Methyl-2-oxo-1H-quinolin-3-yl)propanoic acid
- 3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one
- 3-((2-(4-hydroxybenzyl)-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one
Uniqueness
3-(7-Methylquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(7-methylquinolin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9-2-4-11-7-10(3-5-13(15)16)8-14-12(11)6-9/h2,4,6-8H,3,5H2,1H3,(H,15,16) |
InChI Key |
UNVAFVXMDBMUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)





![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)

![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)

